molecular formula C9H18O B3030443 2-Propylcyclohexanol CAS No. 90676-25-8

2-Propylcyclohexanol

Cat. No. B3030443
CAS RN: 90676-25-8
M. Wt: 142.24 g/mol
InChI Key: VZBNUCDUQJCIDP-UHFFFAOYSA-N
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Description

2-Propylcyclohexanol is a compound that can be inferred to be a derivative of cyclohexanol, where a propyl group is attached to the second carbon of the cyclohexane ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related cyclohexanol derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of cyclohexanol derivatives can be achieved through various methods. For instance, the resolution of racemic 2-aminocyclohexanol derivatives is achieved with high enantiomeric excess using mandelic acid, which can be recovered almost quantitatively . Similarly, the synthesis of trans-2-phenylcyclohexanol involves enantioselective protonation and subsequent reduction, without consumption of the chirality source . Another method includes the synthesis of (propyl-2' cyclohexen-4' yl-1')-9 nonanoic acid through a series of reactions including condensation and reduction steps . These methods highlight the versatility in synthesizing cyclohexanol derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of cyclohexanol derivatives is often confirmed using various spectroscopic techniques. For example, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Computational studies also play a role in corroborating experimental data . These techniques ensure the accurate determination of the molecular structure, which is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Cyclohexanol derivatives undergo a variety of chemical reactions. The photochemical behavior of 2-(trifluoromethyl)cyclohexanone, for example, differs significantly from its non-fluorinated counterpart, leading to different reduction products and oxetane formation . The reactivity of these compounds can be influenced by substituents on the cyclohexane ring, which is an important consideration when studying the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are determined using various analytical methods. The synthesis and thermodynamic properties of 2-methoxycyclohexanol were studied using elemental analysis, FT-IR, GC, NMR, and calorimetry . These properties are essential for the practical application and handling of the compound. Similarly, the polymerization of 1,2-epoxycyclohexane provides insights into the microstructure and chain end-groups of the resulting polymer , which could be relevant for understanding the behavior of this compound in polymerization reactions.

Scientific Research Applications

1. Application in Polymer, Spice, and Medicine Production

Cyclohexanols, including compounds like 2-propylcyclohexanol, play a significant role in the industry as feedstocks for polymers, spices, and medicines. Research has explored using cobalt-based catalysts for converting lignin-derived phenols to cyclohexanols, demonstrating a potential sustainable approach to producing these valuable compounds. For example, a study used Co/TiO2 catalysts for effective hydrodeoxygenation, converting eugenol to an equivalent of propylcyclohexanol with high efficiency (Liu, Jia, Xu, Zhang, & Fu, 2017).

2. Use in Manufacturing Liquid Crystal Displays

This compound is a critical intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, widely used in liquid crystal displays (LCDs). A recent study achieved efficient synthesis of cis-4-propylcyclohexanol, which is crucial for producing trans-2-(4-propylcyclohexyl)-1,3-propanediol. This synthesis was performed using a mutant alcohol dehydrogenase, showcasing an innovative approach for the green production of this key intermediate (Wu, Wang, Guo, Liu, Liu, & Wu, 2022).

3. Potential in Asymmetric Catalysis

Compounds related to 2-aminocyclohexanol derivatives, which are structurally similar to this compound, have shown promise in asymmetric catalysis. They have been used in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, demonstrating the potential of cyclohexanol derivatives in producing optically active compounds (Schiffers et al., 2006).

4. Synthesis of Novel Chiral Macrocyclic Ligands

Cyclohexanol derivatives have been utilized in the synthesis of novel chiral macrocyclic ONNO-type ligands. These ligands, when combined with iridium hydride complexes, show high potential in asymmetric transfer hydrogenation, offering new pathways in organic synthesis and pharmaceutical applications (Chen, Xing, Zhang, & Gao, 2007).

properties

IUPAC Name

2-propylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNUCDUQJCIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920238
Record name 2-Propylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5857-86-3, 90676-25-8
Record name Cyclohexanol, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857863
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Record name 90676-25-8
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Record name 2-Propylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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